3-(3,4-Dimethylcyclohexyl)aniline
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Overview
Description
3-(3,4-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The compound features a cyclohexyl ring substituted with two methyl groups at the 3 and 4 positions, and an aniline group attached to the cyclohexyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes to anilines. For instance, the nitro group on a precursor molecule can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline compound . Another method involves the direct amination of phenols using hydrazine and nickel-based catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or nickel catalysts is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives with different functional groups.
Scientific Research Applications
3-(3,4-Dimethylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its aromatic ring allows for electrophilic substitution, while the aniline group can engage in hydrogen bonding and other interactions with biological molecules. These properties enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dimethylcyclohexyl)aniline: This compound is structurally similar but has a different substitution pattern on the cyclohexyl ring.
3,4-Dimethylaniline: Another related compound with methyl groups directly attached to the aromatic ring.
Uniqueness
3-(3,4-Dimethylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(3,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-5,9-11,13H,6-8,15H2,1-2H3 |
InChI Key |
DKAVHSWGLXKBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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